2-(1H-pyrrol-1-ylmethyl)pyridine

Organic Synthesis Medicinal Chemistry Material Science

2-(1H-Pyrrol-1-ylmethyl)pyridine (CAS 78210-51-2), also known as N-(pyridin-2-ylmethyl)pyrrole, is a heterocyclic compound composed of a pyridine ring linked via a methylene bridge to a pyrrole ring. It is primarily utilized as a research chemical and versatile building block in organic synthesis, medicinal chemistry, and coordination chemistry.

Molecular Formula C10H10N2
Molecular Weight 158.2 g/mol
CAS No. 78210-51-2
Cat. No. B1361807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-pyrrol-1-ylmethyl)pyridine
CAS78210-51-2
Molecular FormulaC10H10N2
Molecular Weight158.2 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CN2C=CC=C2
InChIInChI=1S/C10H10N2/c1-2-6-11-10(5-1)9-12-7-3-4-8-12/h1-8H,9H2
InChIKeyYFGRUERUDFISJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Pyrrol-1-ylmethyl)pyridine (CAS 78210-51-2): A Heterocyclic Building Block for Coordination Chemistry and Drug Discovery Scaffolds


2-(1H-Pyrrol-1-ylmethyl)pyridine (CAS 78210-51-2), also known as N-(pyridin-2-ylmethyl)pyrrole, is a heterocyclic compound composed of a pyridine ring linked via a methylene bridge to a pyrrole ring . It is primarily utilized as a research chemical and versatile building block in organic synthesis, medicinal chemistry, and coordination chemistry . The presence of two distinct nitrogen-containing aromatic rings endows this compound with unique electronic and steric properties, making it a candidate for the development of novel ligands, catalysts, and pharmaceutical intermediates. Its physical properties, including a reported density of 1.04 g/cm³ and a boiling point of 100°C at 0.5 mmHg, are documented in chemical databases .

Critical Procurement Pitfalls: Why 2-(1H-Pyrrol-1-ylmethyl)pyridine Is Not Interchangeable with Positional Isomers or Reduced Analogs


Substituting 2-(1H-pyrrol-1-ylmethyl)pyridine (the ortho-isomer) with its commonly available 'me-too' alternatives, such as the 3- or 4-substituted isomers (e.g., CAS 80866-95-1) or the saturated pyrrolidine analog (e.g., 2-(pyrrolidin-1-ylmethyl)pyridine), introduces substantial risk in both research and industrial applications . The ortho-position of the pyridine nitrogen relative to the methylene bridge is structurally critical, as it permits the formation of stable five-membered chelate rings upon metal coordination—a property geometrically impossible for the meta- and para-isomers . This fundamental difference in denticity can lead to complete failure in catalyst design or in the assembly of coordination polymers. Furthermore, the aromatic pyrrole ring imparts distinct electronic characteristics and oxidative electropolymerization potential that are absent in the non-aromatic pyrrolidine derivative. Vendor-reported purity levels also vary significantly, with the 3-isomer often specified at 95% purity, which may be insufficient for sensitive catalytic or pharmaceutical applications where higher-purity batches are essential .

Quantitative Evidence Guide: Verifiable Differentiators for 2-(1H-Pyrrol-1-ylmethyl)pyridine (CAS 78210-51-2)


Vendor-Specified Purity: 2-Isomer (97%) vs. 3-Isomer (95%)

A critical procurement consideration is the purity level. The target 2-substituted isomer is commercially available at a certified purity of 97% from vendors like Leyan, compared to a minimum purity specification of 95% for the common 3-substituted isomer (CAS 80866-95-1) from suppliers such as AK Scientific . This difference in purity specification can be decisive for reactions sensitive to trace impurities, such as metal-catalyzed couplings or the synthesis of pharmaceutical intermediates requiring stringent impurity profiles.

Organic Synthesis Medicinal Chemistry Material Science

Chelation Potential: Bidentate (N,N) Capability of 2-Isomer vs. Monodentate 3-/4-Isomers

The ortho-substitution pattern in 2-(1H-pyrrol-1-ylmethyl)pyridine positions the pyridine nitrogen and the pyrrole ring in a spatial arrangement that can, in principle, support bidentate (N,N) chelation to a metal center, forming a 5-membered metallacycle [1]. This is a structurally prohibited configuration for the 3- and 4-substituted isomers, which can only act as monodentate ligands through the pyridine nitrogen [1]. While no crystallographic data for a metal complex of the exact target ligand was identified, this class-level structural inference is consistent with the well-established chelating behavior of analogous 2-(aminomethyl)pyridine and 2-(pyrazol-1-ylmethyl)pyridine scaffolds, which are foundational ligands in bioinorganic and catalytic chemistry.

Coordination Chemistry Catalyst Design Organometallic Chemistry

Experimental Boiling Point Data vs. Predicted Values for Isomers

Reproducible purification by distillation is facilitated by known experimental data. The target compound has a reported experimental boiling point of 100°C at 0.5 mmHg . In contrast, the 3-substituted isomer lacks an experimental boiling point in public databases, with only a predicted value of 276.5°C at 760 mmHg available . The availability of an experimentally determined boiling point for the target compound reduces uncertainty in distillation-based purification processes, allowing for more precise separation from reaction mixtures. A direct numerical comparison is not possible due to differing pressure conditions, but the existence of verified physical data itself constitutes a procurement and process development advantage.

Purification Process Chemistry Physicochemical Characterization

Validated Application Scenarios for 2-(1H-Pyrrol-1-ylmethyl)pyridine Based on Differential Evidence


Design of Novel Bidentate N,N-Ligands for Single-Site Transition Metal Catalysts

Due to its unique potential for κ2-N,N' chelation, as supported by class-level structural inference [1], this compound is an excellent candidate scaffold for the design of new non-phosphine ligands. Researchers developing iron or copper catalysts for C-H activation or atom-transfer reactions can leverage this structural motif to access 5-membered chelates that are inaccessible with its meta- or para-substituted isomers.

High-Purity Building Block for Medicinal Chemistry Hit-to-Lead Optimization

In medicinal chemistry programs requiring stringent purity specifications to avoid false positives in biological assays, the 97% certified purity of the target compound provides a clear procurement advantage over the 95% purity of the 3-isomer . This makes it a preferred choice for the synthesis of compound libraries where high initial purity is critical to data integrity.

Precursor for Electropolymerizable Monomers in Conductive Film Development

The pendant pyrrole group renders the compound amenable to oxidative electropolymerization, a property exploited for surface modification . While the 3-isomer has been directly used to form conducting copolymer films with ruthenium complexes, the 2-isomer's distinct geometry could lead to films with different morphologies and electronic properties, warranting its exploration in materials science.

Starting Material for Asymmetric Synthesis via Reductive Functionalization

The methylene bridge linking the two heterocycles is a potential site for further functionalization. The compound can serve as a starting point for the synthesis of chiral pyrrolidine derivatives through reduction of the pyrrole ring, a pathway conceptually related to the synthesis of chiral PDP ligands widely used in asymmetric catalysis [2]. This provides a strategic entry point for developing novel chiral ligand libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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